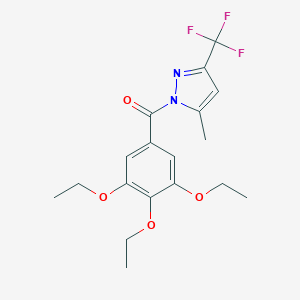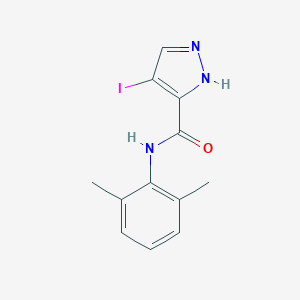![molecular formula C19H15ClN2O4 B213630 N-(2-carbamoylphenyl)-5-[(3-chlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213630.png)
N-(2-carbamoylphenyl)-5-[(3-chlorophenoxy)methyl]furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-carbamoylphenyl)-5-[(3-chlorophenoxy)methyl]furan-2-carboxamide, commonly known as "CCF-218," is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of CCF-218 is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is that CCF-218 inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. Another proposed mechanism is that CCF-218 activates the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates various cellular processes, including inflammation and glucose metabolism.
Biochemical and Physiological Effects:
CCF-218 has been shown to have various biochemical and physiological effects in animal models. These effects include reducing inflammation, inhibiting tumor growth, improving cognitive function, and regulating glucose metabolism. Additionally, CCF-218 has been shown to have a low toxicity profile and does not cause significant adverse effects in animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CCF-218 in lab experiments is its potential therapeutic applications in treating various diseases. Additionally, CCF-218 has a relatively simple synthesis method and can be easily synthesized in large quantities. However, one limitation of using CCF-218 in lab experiments is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for research on CCF-218. One direction is to further investigate its anti-inflammatory properties and potential applications in treating inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its neuroprotective effects and potential applications in treating neurodegenerative diseases, such as Alzheimer's disease. Additionally, more research is needed to understand its exact mechanism of action and optimize its therapeutic potential.
Métodos De Síntesis
CCF-218 can be synthesized using a multi-step process that involves the reaction of 2-chlorofuran with 3-chlorobenzyl alcohol, followed by the reaction of the resulting product with 2-aminobenzamide. This process results in the formation of the final product CCF-218. The purity of the compound can be determined using various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
CCF-218 has shown potential therapeutic applications in various scientific research studies. One such study demonstrated that CCF-218 has anti-inflammatory properties and can reduce the levels of pro-inflammatory cytokines in the body. Another study showed that CCF-218 has anti-tumor properties and can inhibit the growth of cancer cells. Additionally, CCF-218 has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
Propiedades
Nombre del producto |
N-(2-carbamoylphenyl)-5-[(3-chlorophenoxy)methyl]furan-2-carboxamide |
|---|---|
Fórmula molecular |
C19H15ClN2O4 |
Peso molecular |
370.8 g/mol |
Nombre IUPAC |
N-(2-carbamoylphenyl)-5-[(3-chlorophenoxy)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H15ClN2O4/c20-12-4-3-5-13(10-12)25-11-14-8-9-17(26-14)19(24)22-16-7-2-1-6-15(16)18(21)23/h1-10H,11H2,(H2,21,23)(H,22,24) |
Clave InChI |
LVRHLVQSONKEMP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC=C(O2)COC3=CC(=CC=C3)Cl |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC=C(O2)COC3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-ethylphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213553.png)




![ethyl 4-({5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)benzoate](/img/structure/B213559.png)


![2-({3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoyl}amino)benzamide](/img/structure/B213563.png)
![N-(4-bromo-2-fluorophenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213564.png)
![N-(3-chloro-4-methoxyphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213565.png)


![N-[4-(acetylamino)phenyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B213569.png)